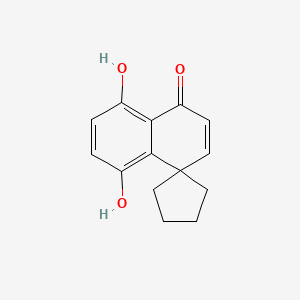
Collagen-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Collagen-IN-1 is a synthetic compound designed to interact with collagen, a primary structural protein found in various connective tissues in the body. Collagen is crucial for maintaining the structural integrity and mechanical properties of tissues such as skin, bone, cartilage, and tendons. This compound has been developed to modulate collagen’s properties and functions, making it a valuable tool in biomedical research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Collagen-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate amino acids and peptide sequences that mimic the natural structure of collagen.
Peptide Synthesis: Using solid-phase peptide synthesis (SPPS), the selected amino acids are sequentially added to a growing peptide chain. This method allows for precise control over the sequence and length of the peptide.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired product’s purity.
Modification: The purified peptide may undergo further chemical modifications, such as cross-linking or conjugation with other molecules, to enhance its stability and functionality.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while maintaining stringent quality control measures. This includes:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control protocols to ensure consistency and purity.
Formulation: The final product is formulated into various delivery systems, such as gels, films, or injectable solutions, depending on its intended application.
化学反应分析
Types of Reactions
Collagen-IN-1 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Substitution: Substitution reactions can introduce new functional groups into the peptide, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the peptide.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol can be used for reduction reactions.
Substitution Reagents: Various chemical reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered structural properties, or new functional groups that can interact with other biomolecules.
科学研究应用
Collagen-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study collagen’s chemical properties and interactions with other molecules.
Biology: Employed in cell culture studies to investigate cell-matrix interactions, cell adhesion, and migration.
Medicine: Utilized in developing therapeutic agents for wound healing, tissue engineering, and regenerative medicine. It can also serve as a scaffold for drug delivery systems.
Industry: Applied in the cosmetic industry for developing anti-aging products and skin care formulations.
作用机制
Collagen-IN-1 exerts its effects by interacting with collagen fibers and modulating their properties. The compound can bind to specific sites on the collagen molecule, influencing its stability, mechanical properties, and interactions with other biomolecules. The molecular targets and pathways involved include:
Collagen Binding Sites: this compound binds to specific amino acid sequences on the collagen molecule, stabilizing its triple-helix structure.
Signal Transduction Pathways: The interaction of this compound with collagen can activate various cellular signaling pathways, promoting cell adhesion, migration, and proliferation.
相似化合物的比较
Collagen-IN-1 can be compared with other collagen-modulating compounds, such as:
Collagen Type I: The most abundant collagen in the body, providing structural support to various tissues.
Collagen Type II: Found primarily in cartilage, providing tensile strength and elasticity.
Collagen Type III: Present in skin, blood vessels, and internal organs, contributing to tissue elasticity and strength.
Uniqueness
This compound is unique due to its synthetic nature, allowing for precise control over its structure and properties. Unlike natural collagen, this compound can be tailored to specific applications, making it a versatile tool in scientific research and therapeutic development.
属性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
5',8'-dihydroxyspiro[cyclopentane-1,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C14H14O3/c15-9-3-4-11(17)13-12(9)10(16)5-8-14(13)6-1-2-7-14/h3-5,8,15,17H,1-2,6-7H2 |
InChI 键 |
MPSXUFLJWIRFMD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)C=CC(=O)C3=C(C=CC(=C23)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















